1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
1,7,7-trimethylbicyclo[221]heptan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a complex organic compound that combines a bicyclic structure with a chromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the esterification of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction conditions typically involve stirring the mixture at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromene ring can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The chromene moiety is known to interact with various biological targets, including kinases and transcription factors, thereby modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
Borneol: A bicyclic compound with similar structural features but lacking the chromene moiety.
Camphor: Another bicyclic compound with a ketone functional group instead of the ester linkage.
Coumarin: A compound with a chromene structure but without the bicyclic substituent.
Uniqueness
1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to the combination of a bicyclic structure and a chromene moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 8-methoxy-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-20(2)13-8-9-21(20,3)16(11-13)25-18(22)14-10-12-6-5-7-15(24-4)17(12)26-19(14)23/h5-7,10,13,16H,8-9,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDRNXUTQSASJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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